1-(1-benzyl-5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(1-Benzyl-5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a trifluoromethyl ketone group, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzyl-5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 1-benzyl-5-bromo-1H-indole.
Ketone Formation: The final step involves the formation of the ketone group, which can be accomplished through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzyl-5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-(1-Benzyl-5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl ketone group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-5-bromo-1H-indole: Lacks the trifluoromethyl ketone group, which can result in different chemical and biological properties.
1-Benzyl-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of a ketone.
1-Benzyl-1H-indole-3-carbaldehyde: Features an aldehyde group instead of a ketone.
Uniqueness
1-(1-Benzyl-5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl ketone group, which can impart distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C17H11BrF3NO |
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Molecular Weight |
382.2 g/mol |
IUPAC Name |
1-(1-benzyl-5-bromoindol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C17H11BrF3NO/c18-12-6-7-15-13(8-12)14(16(23)17(19,20)21)10-22(15)9-11-4-2-1-3-5-11/h1-8,10H,9H2 |
InChI Key |
XLBBSSHBNDRKEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
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